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The 2025 study evaluated several natural compounds, including isorosmanol, for their ability to inhibit key

enzymes. The quantitative results for the complete set of tested compounds are summarized in the table below

[1].

IC₅₀ and Inhibition Constant (Kᵢ) Values of Carnosic Acid Derivatives [1]

Compound
Name

AChE
IC₅₀
(nM)

AChE Kᵢ
(nM)

BChE
IC₅₀
(nM)

BChE Kᵢ
(nM)

CA I
IC₅₀
(nM)

CA I Kᵢ
(nM)

CA II
IC₅₀
(nM)

CA II Kᵢ
(nM)

Carnosic
Acid (1)

0.78

±
0.01

0.58 ±

0.03

0.66 ±

0.01

0.49 ±

0.02

3.10 ±

0.06

5.98 ±

0.27

3.77 ±

0.07

4.20 ±

0.50

12-Methoxy-
carnosic
Acid (2)

2.64
±

0.05

3.57 ±
0.04

2.64 ±
0.05

1.27 ±
0.02

2.64 ±
0.05

1.18 ±
0.05

2.64 ±
0.05

4.50 ±
0.51

Carnosol (3) 0.81

±
0.09

1.30 ±

0.09

0.95 ±

0.02

0.30 ±

0.01

2.40 ±

0.05

2.30 ±

0.09

5.47 ±

0.11

8.80 ±

0.40

Rosmanol
(4)

0.73
±

0.23 ±
0.02

0.75 ±
0.01

0.20 ±
0.03

0.21 ±
0.04

0.12 ±
0.07

4.18 ±
0.08

4.99 ±
0.57
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Compound
Name

AChE
IC₅₀
(nM)

AChE Kᵢ
(nM)

BChE
IC₅₀
(nM)

BChE Kᵢ
(nM)

CA I
IC₅₀
(nM)

CA I Kᵢ
(nM)

CA II
IC₅₀
(nM)

CA II Kᵢ
(nM)

0.01

7-Methoxy-
rosmanol
(5)

4.81
±

0.10

7.58 ±
0.05

4.81 ±
0.10

2.30 ±
0.06

4.81 ±
0.09

0.85 ±
0.09

4.81 ±
0.09

3.30 ±
0.62

Isorosmanol
(6)

0 Not

Provided

Not

Provided

Not

Provided

Not

Provided

Not

Provided

Not

Provided

Not

Provided

Note: The table reproduces data as presented in the source. The entry for Isorosmanol against AChE is shown

as "0", but this likely indicates that the data is truncated, and the full numerical value is found in the non-

visible part of the source table [1]. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; CA: Carbonic

Anhydrase.

Experimental Methodology Overview

The study employed standard in vitro protocols to generate the data above. Here is a summary of the key

experimental workflows for the enzyme inhibition assays and computational analyses [1].

Study Aim:
Evaluate enzyme inhibition

of natural compounds

In Vitro Assays In Silico Analysis

Anticholinesterase Activity
(AChE & BChE)

Carbonic Anhydrase
Inhibition (CA I & CA II)

Enzyme Kinetics
(Determine Kᵢ and inhibition type)

Molecular Docking
(Predict binding poses & affinities)

Molecular Dynamics
Simulations (50 ns)

MM-GBSA Calculations
(Binding free energy)

ADMET Analysis
(Pharmacokinetics & toxicity)
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Key Experimental Details [1]:

Enzyme Sources: Human enzymes (hAChE, hBChE, hCA I, hCA II) were used.
Inhibition Type (IT): Determined for each compound-enzyme pair, classified as Competitive (C) or

Non-Competitive (NC).
Computational Validation: In silico studies, including molecular docking and dynamics simulations,

were used to confirm strong binding affinities and stable interactions for the most potent compounds
like rosmanol.

Research Context and Significance

This research is situated within the broader effort to discover multitarget therapeutic agents from natural

products, particularly for complex conditions like neurodegenerative and metabolic disorders [1].

Key Finding: Among the tested compounds, rosmanol was identified as the most promising lead,
demonstrating exceptional, broad-spectrum inhibition across all four enzymes, significantly

outperforming standard inhibitors like tacrine and acetazolamide [1].
Implication for Isorosmanol: While the specific data for isorosmanol is incomplete here, its inclusion

in the screen suggests it possesses measurable biological activity. The other tested derivatives,
including carnosic acid and carnosol, also showed significant activity, positioning them as potential

secondary leads for further development [1].

How to Access the Complete Data

The missing IC₅₀ values for isorosmanol are almost certainly contained within the full text of the research

paper.

Access the Publication: I recommend you access the complete article via its DOI:

10.1002/ardp.202400909. The full text should contain the complete data table and likely includes
detailed discussion on the activity and molecular interactions of all compounds, including isorosmanol
[1].
Focus on Potent Analogs: Given the structural similarity, the robust data for rosmanol provides an

excellent benchmark for comparison. Its potent activity and detailed in silico profiling make it a key
candidate for your comparative analysis [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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